molecular formula C19H24N4O5S3 B2776204 Ethyl 2-((5-(4-methyl-3-(piperidin-1-ylsulfonyl)benzamido)-1,3,4-thiadiazol-2-yl)thio)acetate CAS No. 690248-85-2

Ethyl 2-((5-(4-methyl-3-(piperidin-1-ylsulfonyl)benzamido)-1,3,4-thiadiazol-2-yl)thio)acetate

Cat. No. B2776204
CAS RN: 690248-85-2
M. Wt: 484.6
InChI Key: ARWPDHJXMYIDIR-UHFFFAOYSA-N
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Description

Ethyl 2-((5-(4-methyl-3-(piperidin-1-ylsulfonyl)benzamido)-1,3,4-thiadiazol-2-yl)thio)acetate is a useful research compound. Its molecular formula is C19H24N4O5S3 and its molecular weight is 484.6. The purity is usually 95%.
BenchChem offers high-quality Ethyl 2-((5-(4-methyl-3-(piperidin-1-ylsulfonyl)benzamido)-1,3,4-thiadiazol-2-yl)thio)acetate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl 2-((5-(4-methyl-3-(piperidin-1-ylsulfonyl)benzamido)-1,3,4-thiadiazol-2-yl)thio)acetate including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antimicrobial and Antibacterial Properties

Compounds related to Ethyl 2-((5-(4-methyl-3-(piperidin-1-ylsulfonyl)benzamido)-1,3,4-thiadiazol-2-yl)thio)acetate have shown significant promise in antimicrobial and antibacterial applications. For example, a study by Al‐Talib et al. (2016) synthesized and biologically evaluated hydrazide derivatives that displayed antimicrobial properties, though no activity was observed against specific bacteria like Staphylococcus aureus and Escherichia coli (Al‐Talib et al., 2016). Additionally, Khalid et al. (2016) synthesized N-substituted derivatives of 1,3,4-oxadiazoles, showing moderate to talented antibacterial activity (Khalid et al., 2016).

Antituberculosis Activity

Research has indicated the potential of related compounds in antituberculosis treatment. Jeankumar et al. (2013) developed a series of compounds, among which a particular compound showed significant inhibition of Mycobacterium tuberculosis DNA gyrase and non-toxicity at specific concentrations, demonstrating its potential as an antituberculosis agent (Jeankumar et al., 2013).

Antiplatelet and Antithrombotic Applications

Compounds containing elements of the Ethyl 2-((5-(4-methyl-3-(piperidin-1-ylsulfonyl)benzamido)-1,3,4-thiadiazol-2-yl)thio)acetate structure have been explored for their antiplatelet and antithrombotic properties. Hayashi et al. (1998) identified a compound with significant human platelet aggregation inhibitory activity and potential for antithrombotic treatment, particularly in acute phases (Hayashi et al., 1998).

Antitrypanosomal Activity

Derivatives of this compound have also been evaluated for their activity against Trypanosoma brucei, the pathogen causing human African trypanosomiasis. Patrick et al. (2016) synthesized various derivatives, identifying several with potent in vitro activity against the parasite, highlighting the compound's potential in treating this disease (Patrick et al., 2016).

Antifungal and Insecticidal Properties

In addition to antimicrobial applications, some studies have explored the insecticidal and antifungal potentials of related compounds. Shafi et al. (2021) synthesized new piperidine substituted benzothiazole derivatives, revealing promising antibacterial and antifungal activities (Shafi et al., 2021). Furthermore, Fadda et al. (2017) assessed the insecticidal properties of heterocycles incorporating a thiadiazole moiety against the cotton leafworm, Spodoptera littoralis (Fadda et al., 2017).

properties

IUPAC Name

ethyl 2-[[5-[(4-methyl-3-piperidin-1-ylsulfonylbenzoyl)amino]-1,3,4-thiadiazol-2-yl]sulfanyl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N4O5S3/c1-3-28-16(24)12-29-19-22-21-18(30-19)20-17(25)14-8-7-13(2)15(11-14)31(26,27)23-9-5-4-6-10-23/h7-8,11H,3-6,9-10,12H2,1-2H3,(H,20,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARWPDHJXMYIDIR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CSC1=NN=C(S1)NC(=O)C2=CC(=C(C=C2)C)S(=O)(=O)N3CCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N4O5S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

484.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2-((5-(4-methyl-3-(piperidin-1-ylsulfonyl)benzamido)-1,3,4-thiadiazol-2-yl)thio)acetate

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